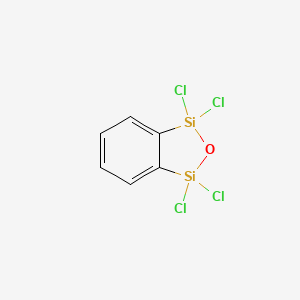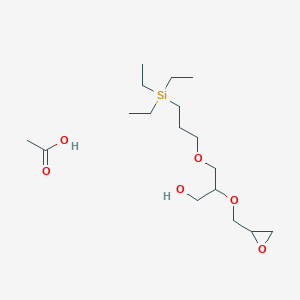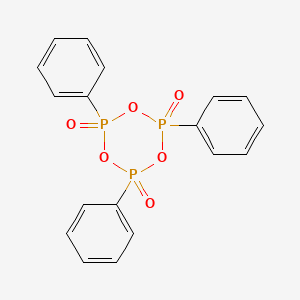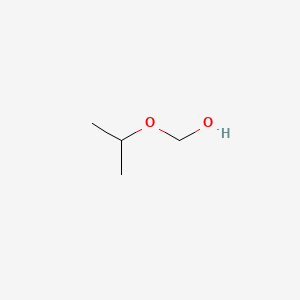
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is a unique organosilicon compound characterized by its benzoxadisilole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole typically involves the reaction of chlorosilanes with benzene derivatives under controlled conditions. One common method involves the use of tetrachlorosilane and a benzene derivative in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, the chlorosilane groups can hydrolyze to form silanols.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
科学的研究の応用
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the context of its application, such as catalysis or material synthesis.
類似化合物との比較
Similar Compounds
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with similar reactivity but different structural features.
1,1-Dichloro-1-silacyclohexane: Shares some chemical properties but differs in its cyclic structure.
Uniqueness
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is unique due to its benzoxadisilole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
特性
CAS番号 |
58194-86-8 |
|---|---|
分子式 |
C6H4Cl4OSi2 |
分子量 |
290.1 g/mol |
IUPAC名 |
1,1,3,3-tetrachloro-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C6H4Cl4OSi2/c7-12(8)5-3-1-2-4-6(5)13(9,10)11-12/h1-4H |
InChIキー |
YMPRWOUCORCDON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)[Si](O[Si]2(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)





![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)


![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
